![molecular formula C13H18N2O2S B2694719 2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 950125-53-8](/img/structure/B2694719.png)
2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Applications De Recherche Scientifique
Redox-Neutral Functionalization
A novel approach in organic synthesis involves the redox-neutral α-amidation with concurrent N-alkylation of pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ). This reaction, facilitated by acetic acid, presents a new variant of the Ugi reaction, indicating a method for constructing complex nitrogen-containing molecules efficiently. Such functionalization techniques are crucial for developing pharmaceuticals and materials science (Zhengbo Zhu & D. Seidel, 2016).
Redox-Annulation
The compound undergoes redox-annulation with α,β-unsaturated aldehydes and ketones, leading to the formation of conjugated azomethine ylides followed by 6π-electrocyclization. This process results in ring-fused pyrrolines that can be readily oxidized to pyrroles or reduced to pyrrolidines, offering a pathway to a variety of cyclic amines essential for medicinal chemistry and material science applications (Y. Kang et al., 2015).
Synthetic Improvements
An improved synthesis method for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been developed, showing significant advancements in yield and purification techniques. This method uses a mixture of P2O5/POCl3 as the dehydrating agent and emphasizes the importance of efficient synthetic routes for producing intermediates used in organic synthesis and pharmaceutical manufacturing (Feng Ta, 2013).
Asymmetric Synthesis
Enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives have been obtained through 1,3-dipolar reactions, showcasing the compound's utility in the asymmetric synthesis of biologically active molecules. These methodologies are pivotal for the development of new pharmaceuticals with specific enantiomeric properties, which can lead to drugs with improved efficacy and reduced side effects (J. L. Ruano et al., 2011).
Lewis Acid Catalyzed Reactions
The compound is involved in Lewis acid-catalyzed reactions yielding pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These reactions highlight the versatility of the compound in facilitating the synthesis of diverse heterocyclic structures, essential for pharmaceutical and agrochemical industries (Jian-Mei Lu & Min Shi, 2007).
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The exact target of “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” would depend on the specific functional groups present in the molecule .
Mode of Action
The mode of action of “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” would depend on its specific structure and the biological target it interacts with. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
The biochemical pathways affected by “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” would depend on its specific biological target. Pyrrolidine derivatives are involved in a wide range of biochemical pathways due to their diverse biological activity .
Pharmacokinetics
The ADME properties of “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” would depend on its specific chemical structure. In general, pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of Action
The molecular and cellular effects of “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” would depend on its specific biological target and mode of action. Pyrrolidine derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of “2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” would be influenced by various environmental factors, such as pH, temperature, and the presence of other biological molecules. The specific effects of these factors would depend on the chemical structure of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,14-8-3-4-9-14)15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSGMFLKBOTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.